

GR 94800 TFA solubility in DMSO and other solvents

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Compound of Interest

Compound Name: GR 94800 TFA

Cat. No.: B14754977

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Application Notes and Protocols for GR 94800 TFA

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

GR 94800 TFA is a potent and selective peptide antagonist of the Tachykinin NK2 receptor.^[1] As a member of the tachykinin receptor family, the NK2 receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain signaling.^{[2][3][4][5]} The trifluoroacetic acid (TFA) salt form of GR 94800 is common for purified peptides. This document provides detailed information on the solubility of **GR 94800 TFA**, its mechanism of action through the NK2 receptor signaling pathway, and protocols for its use in in vitro cell-based assays.

II. Solubility of GR 94800 TFA

The solubility of peptides can be sequence-dependent and is influenced by factors such as their overall charge and hydrophobicity.^[6] While specific quantitative solubility data for **GR 94800 TFA** is not readily available in public literature, general guidelines for similar peptide compounds can be applied.

General Solubility Guidelines:

- **Dimethyl Sulfoxide (DMSO):** DMSO is a recommended solvent for many peptides, especially those with hydrophobic characteristics.^{[7][8][9]} It is estimated that almost 99% of peptides can be dissolved in DMSO.^[6]
- **Aqueous Solutions:** The solubility of peptides in aqueous buffers is highly dependent on their amino acid composition and overall charge. For basic peptides (overall positive charge), dissolution in a slightly acidic buffer (e.g., with 0.1% TFA or 10% acetic acid) may be beneficial.^{[8][10]}
- **Co-solvents:** For hydrophobic peptides, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.^{[8][9]}

Data Presentation: Qualitative Solubility Table

Solvent	Solubility Recommendation	Notes
DMSO	High	Recommended as the initial solvent for creating stock solutions. ^{[7][8][9]}
Water	Variable	Solubility can be low. If insoluble, proceed with DMSO or acidified water.
Acidified Water (e.g., 0.1% TFA)	Potentially Improved	The acidic nature may improve the solubility of this basic peptide. ^{[8][10]}
Ethanol, Methanol, Acetonitrile	Variable	May be used as alternative organic solvents. ^{[7][8]}

III. Mechanism of Action and Signaling Pathway

GR 94800 TFA exerts its pharmacological effects by selectively antagonizing the Tachykinin NK2 receptor (also known as Neurokinin 2 receptor or TACR2).^[1] The NK2 receptor is a GPCR

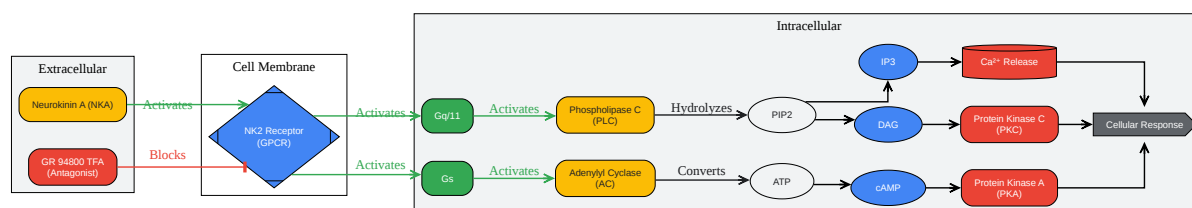
that, upon binding its endogenous ligand Neurokinin A (NKA), initiates a cascade of intracellular signaling events.[2][5][11]

The primary signaling pathways activated by the NK2 receptor are through the Gq/11 and Gs G-proteins.[11][12][13]

- **Gq/11 Pathway:** Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[2][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][11] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2]
- **Gs Pathway:** The NK2 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase.[11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger that activates protein kinase A (PKA).[2]

As an antagonist, **GR 94800 TFA** binds to the NK2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of NKA, thereby inhibiting the physiological effects mediated by NK2 receptor activation.

Signaling Pathway Diagram:



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Caption: NK2 Receptor Signaling Pathway

IV. Experimental Protocols

A. Protocol for Solubility Testing of GR 94800 TFA

This protocol provides a systematic approach to determine the solubility of **GR 94800 TFA** in various solvents.

Materials:

- **GR 94800 TFA** (lyophilized powder)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile, deionized water
- 0.1% (v/v) Trifluoroacetic acid (TFA) in sterile, deionized water
- Vortex mixer
- Sonicator bath

Procedure:

- Preparation of Solvents: Prepare fresh solvating agents. For the 0.1% TFA solution, add 10 μ L of TFA to 10 mL of sterile, deionized water.
- Initial Test in DMSO:
 - Weigh a small, precise amount of **GR 94800 TFA** (e.g., 1 mg) into a microcentrifuge tube.
 - Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).
 - Vortex the tube for 30 seconds.
 - If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

- Visually inspect for any undissolved particles. A clear solution indicates good solubility.
- Testing in Aqueous Solutions:
 - If solubility in DMSO is confirmed, this stock can be used for further dilution in aqueous buffers.
 - To test direct solubility in aqueous solutions, weigh another small amount of the peptide (e.g., 1 mg).
 - Add sterile, deionized water to the desired concentration. Vortex and sonicate as described above.
 - If the peptide is not soluble in water, repeat the process with a fresh sample using 0.1% TFA solution.
- Documentation: Record the solvent, the concentration achieved, and any observations (e.g., clear solution, suspension, insoluble).

B. Protocol for In Vitro Cell-Based Calcium Flux Assay

This protocol is designed to evaluate the antagonist activity of **GR 94800 TFA** by measuring its ability to inhibit NKA-induced calcium mobilization in cells expressing the NK2 receptor.

Materials:

- Cells stably expressing the human Tachykinin NK2 receptor (e.g., HEK293 or CHO cells).[\[14\]](#)
- Cell culture medium and supplements.
- **GR 94800 TFA** stock solution (in DMSO).
- Neurokinin A (NKA) stock solution.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

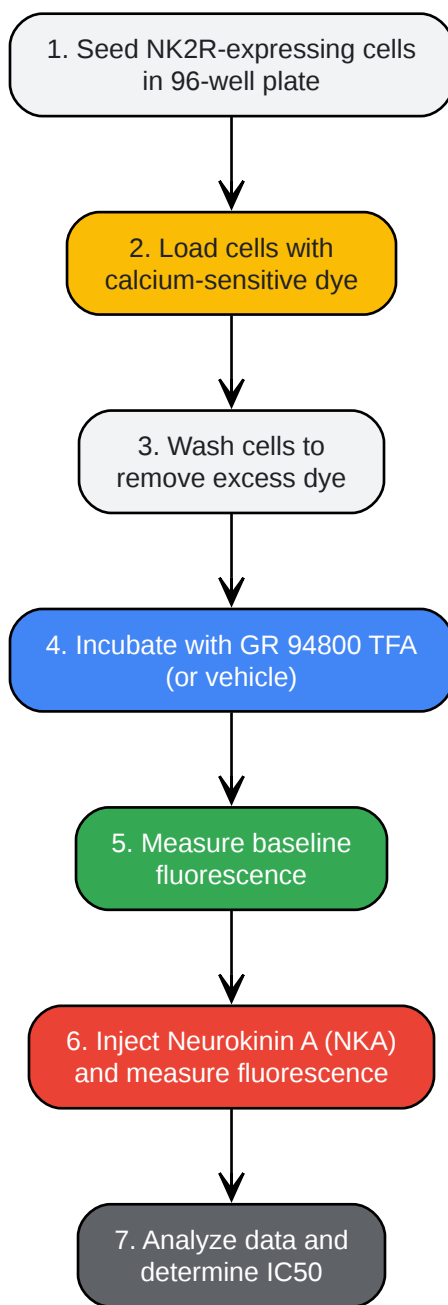
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with an injection system.

Procedure:

- Cell Seeding: Seed the NK2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
- Compound Incubation:
 - Prepare serial dilutions of **GR 94800 TFA** in the assay buffer.
 - Add the different concentrations of **GR 94800 TFA** or vehicle control (assay buffer with the same final concentration of DMSO) to the wells.
 - Incubate the plate at room temperature for 15-30 minutes.
- NKA Stimulation and Measurement:
 - Place the plate in the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading.
 - Inject a pre-determined concentration of NKA (typically the EC80 concentration) into the wells.
 - Immediately begin recording the fluorescence intensity over time.

- Data Analysis:
 - The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
 - Calculate the percentage of inhibition of the NKA response by **GR 94800 TFA** at each concentration.
 - Determine the IC₅₀ value of **GR 94800 TFA** by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:



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Caption: Calcium Flux Assay Workflow

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